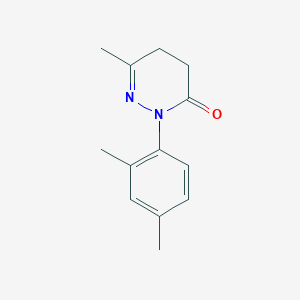![molecular formula C9H10N2S B11777324 N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
N,N-Dimethylbenzo[d]isothiazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with dimethylamine under specific conditions to form the desired isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Aplicaciones Científicas De Investigación
N,N-Dimethylbenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of biocides, preservatives, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, particularly those with thiol groups. This inhibition can disrupt essential biological processes, leading to antimicrobial and antifungal effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparación Con Compuestos Similares
N,N-Dimethylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:
Benzisothiazolinone: Known for its antimicrobial properties and used in various industrial applications.
Methylisothiazolinone: Commonly used as a preservative in personal care products.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.
Propiedades
Fórmula molecular |
C9H10N2S |
|---|---|
Peso molecular |
178.26 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)12-10-9/h3-6H,1-2H3 |
Clave InChI |
AXEPVTNANVZKQI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NSC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)

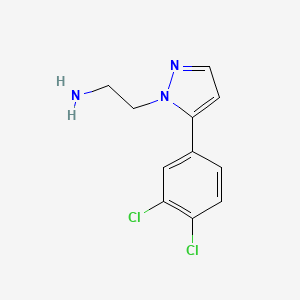


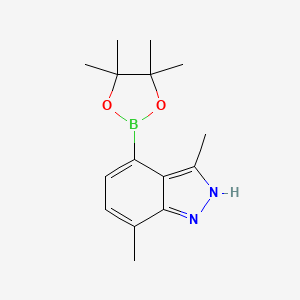
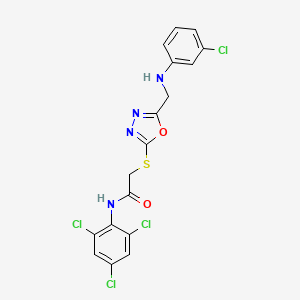
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)
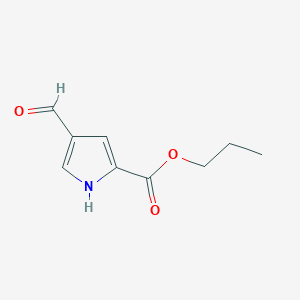

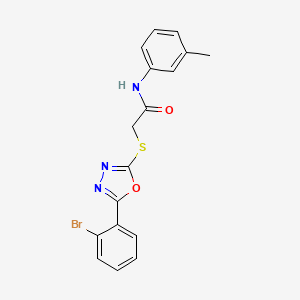
![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
